molecular formula C22H21N5O2 B2759748 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612053-55-1

2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2759748
CAS No.: 612053-55-1
M. Wt: 387.443
InChI Key: OTKVAQBLNGTETR-UHFFFAOYSA-N
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Description

The compound 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano[3,2-c]pyridine derivative distinguished by its unique substituents: a 3-(imidazolyl)propyl group at position 6, a methyl group at position 7, and a phenyl ring at position 4.

Properties

IUPAC Name

2-amino-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-12-18-20(22(28)27(15)10-5-9-26-11-8-25-14-26)19(16-6-3-2-4-7-16)17(13-23)21(24)29-18/h2-4,6-8,11-12,14,19H,5,9-10,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKVAQBLNGTETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile represents a complex organic molecule with significant potential in medicinal chemistry. Its structure features multiple functional groups, including an imidazole ring and a carbonitrile group, which are pivotal for its biological activity.

Chemical Structure and Properties

The compound's intricate structure can be described as follows:

  • Core Structure : Pyrano-pyridine framework.
  • Functional Groups : Amine, carbonitrile, and carbonyl groups.

This unique combination of structural elements contributes to its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, particularly in the following areas:

1. Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Similar compounds with structural analogs have shown effectiveness against various bacterial strains. For instance:

Compound NameStructural FeaturesBiological Activity
2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxoSimilar pyrano-pyridine structureAntitumor
6-(1H-imidazol-1-yl)-4-(pyridin-3-yloxy)quinolineContains imidazole and pyridineAntimicrobial
2-amino-5-(pyridin-4-yloxy)-6-methylpyridineRelated heterocyclic structureCNS activity

These findings suggest that the presence of an imidazole and pyridine moiety enhances antimicrobial efficacy, potentially through disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

2. CNS Activity

The compound may act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical in central nervous system (CNS) signaling pathways. This modulation can affect neurotransmitter release and receptor activation, indicating potential applications in treating CNS disorders such as anxiety or depression.

3. Antitumor Potential

Preliminary studies indicate that derivatives of this compound could possess antitumor properties. The presence of the imidazole ring is often associated with enhanced cytotoxicity against cancer cells, suggesting that this compound might inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to the target molecule:

  • Antibacterial Studies : A study published in MDPI evaluated nitrogen-based heterocycles for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to the target molecule exhibited significant inhibition zones compared to standard antibiotics like ciprofloxacin .
  • CNS Modulation : Research focusing on GPCR modulators highlights the potential for this compound to influence neurotransmitter systems. The ability to modulate receptor activity suggests therapeutic roles in managing mood disorders .
  • Anticancer Research : A study on pyrano-pyridine derivatives indicated promising results in inhibiting the proliferation of cancer cell lines, emphasizing the need for further exploration into this compound's mechanism of action .

Comparison with Similar Compounds

Structural Analogs with Pyrano[3,2-c]pyridine Core

The target compound shares its core structure with several derivatives, differing primarily in substituents at positions 4 and 6:

Compound Name Substituents (Position 6) Substituents (Position 4) Key Features Reference
Target Compound 3-(Imidazolyl)propyl Phenyl Imidazole side chain, methyl group -
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl) Pyridinylmethyl 2,3-Dimethoxyphenyl Methoxy groups, pyridine interaction
2-Amino-6-(benzodioxolylmethyl)-4-(4-methoxyphenyl)-7-methyl Benzodioxolylmethyl 4-Methoxyphenyl Benzodioxole ring, methoxy group

Key Observations :

  • The imidazole propyl group in the target compound may enhance hydrogen bonding or metal coordination compared to pyridinylmethyl or benzodioxolylmethyl groups .
  • Methoxy groups in analogs (e.g., 4-methoxyphenyl in ) likely improve solubility but reduce metabolic stability.
Heterocyclic Analogs with Carbonitrile/Amino Motifs

Compounds with similar functional groups but divergent cores include:

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight Synthesis Method Reference
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile Pyrrolo[1,2-c]imidazole Bromophenyl, benzylideneamino 259–260 559 Reflux in 2-propanol
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole Chlorophenyl, methoxyphenyl 170.7–171.2 - One-pot reaction
2-Amino-4-(3-((4-chlorobenzyl)oxy)phenyl)-6-(hydroxymethyl)pyrano[3,2-b]pyran-3-carbonitrile Pyrano[3,2-b]pyran Chlorobenzyloxy, hydroxymethyl 232–236 - -

Key Observations :

  • Pyranopyrazoles (e.g., ) are synthesized via one-pot reactions, suggesting the target compound may be accessible through similar multicomponent strategies .
Bioactivity Considerations
  • Imidazole groups are known for enzyme inhibition (e.g., cytochrome P450).
  • Carbonitrile groups in analogs (e.g., ) often correlate with antifungal or anticancer activity.

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